molecular formula C13H12 B14898651 (Z)-1-(1-naphthyl)-propene

(Z)-1-(1-naphthyl)-propene

Cat. No.: B14898651
M. Wt: 168.23 g/mol
InChI Key: ZZPDMMIMRUGHBQ-KXFIGUGUSA-N
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Description

(Z)-1-(Prop-1-en-1-yl)naphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a prop-1-en-1-yl group attached to the first carbon of the naphthalene ring in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Prop-1-en-1-yl)naphthalene typically involves the reaction of naphthalene with prop-1-en-1-yl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of (Z)-1-(Prop-1-en-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-1-(Prop-1-en-1-yl)naphthalene can undergo oxidation reactions to form naphthalene derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted naphthalenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthalene-1-carboxylic acid.

    Reduction: Formation of 1-propyl naphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability in various chemical reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-1-(Prop-1-en-1-yl)naphthalene exerts its effects depends on the specific reaction or application. In chemical reactions, the prop-1-en-1-yl group can act as an electron-donating group, influencing the reactivity of the naphthalene ring. In biological systems, it may interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

    (E)-1-(Prop-1-en-1-yl)naphthalene: The E-isomer of the compound with different spatial arrangement.

    1-Propyl naphthalene: A reduced form of the compound with a propyl group instead of a prop-1-en-1-yl group.

    1-Vinylnaphthalene: A similar compound with a vinyl group attached to the naphthalene ring.

Uniqueness:

  • The Z-configuration of the prop-1-en-1-yl group in (Z)-1-(Prop-1-en-1-yl)naphthalene imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its E-isomer and other similar compounds.

Properties

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-[(Z)-prop-1-enyl]naphthalene

InChI

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-10H,1H3/b6-2-

InChI Key

ZZPDMMIMRUGHBQ-KXFIGUGUSA-N

Isomeric SMILES

C/C=C\C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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